molecular formula C18H19N3OS B4411707 2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide

2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B4411707
M. Wt: 325.4 g/mol
InChI Key: RJDKPYMMDWRRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide involves the inhibition of DNA synthesis in bacterial, fungal, and viral cells. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial, fungal, and viral strains. It has also been found to induce apoptosis and inhibit angiogenesis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its broad-spectrum activity against various bacterial, fungal, and viral strains. However, one of the limitations is its potential toxicity, which requires careful handling and administration.

Future Directions

There are several future directions for the study of 2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide. One direction is the study of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to determine its potential toxicity and safety for human use.
Conclusion
This compound is a chemical compound that has shown promising potential in various fields of scientific research. Its broad-spectrum activity against various bacterial, fungal, and viral strains, as well as its potential use in cancer treatment, make it a promising compound for further study. However, its potential toxicity and safety for human use require further investigation.

Scientific Research Applications

2-[(4,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(4,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11-8-13(3)17-15(9-11)20-18(21-17)23-10-16(22)19-14-7-5-4-6-12(14)2/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDKPYMMDWRRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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